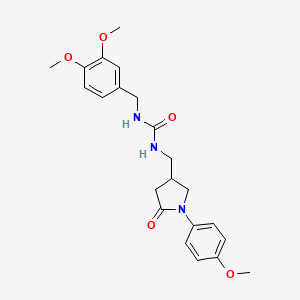

1-(3,4-Dimethoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Description

1-(3,4-Dimethoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic urea derivative featuring a 3,4-dimethoxybenzyl group and a substituted pyrrolidinone moiety. Its structure combines a urea core with aromatic and heterocyclic substituents, which are often associated with enhanced hydrogen-bonding capacity and bioavailability in medicinal chemistry. The compound’s synthesis typically involves multi-step reactions, including alkylation of urea precursors and functionalization of the pyrrolidinone ring.

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5/c1-28-18-7-5-17(6-8-18)25-14-16(11-21(25)26)13-24-22(27)23-12-15-4-9-19(29-2)20(10-15)30-3/h4-10,16H,11-14H2,1-3H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGYBNDKDVXWKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multiple steps:

Formation of the Pyrrolidinone Intermediate: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the reaction of a suitable amine with a diketone under acidic or basic conditions.

Attachment of the Benzyl Group: The next step involves the introduction of the 3,4-dimethoxybenzyl group. This can be done via a nucleophilic substitution reaction where the benzyl halide reacts with the pyrrolidinone intermediate.

Formation of the Urea Linkage: The final step involves the formation of the urea linkage. This can be achieved by reacting the intermediate with an isocyanate or by using phosgene derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

Substitution: The benzyl and phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.

Reduction: Formation of alcohols from the reduction of carbonyl groups.

Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea exerts its effects depends on its specific application:

Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It could influence signaling pathways, potentially leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs include urea derivatives with variations in:

- Aromatic substitution : e.g., 4-methoxybenzyl vs. 3,4-dimethoxybenzyl.

- Pyrrolidinone modifications: e.g., 5-oxo-pyrrolidin-3-yl vs. piperidinone or morpholine rings.

Key structural distinctions :

- The 3,4-dimethoxybenzyl group introduces electron-donating substituents, enhancing lipophilicity (logP ~2.8) compared to analogs with single methoxy groups (logP ~2.2–2.5).

Physicochemical Properties

Table 1: Comparative Physicochemical Profiles

| Compound | Molecular Weight (g/mol) | logP | Aqueous Solubility (µg/mL) |

|---|---|---|---|

| Target Compound | 450.5 | 2.8 | <10 (predicted) |

| 1-(4-Methoxybenzyl)-3-(piperidin-3-yl)urea | 320.4 | 1.9 | 45 |

| 1-Benzyl-3-(5-oxopyrrolidin-3-yl)urea | 290.3 | 2.1 | 22 |

Notes:

- The target’s higher logP aligns with its dual methoxy groups, which reduce solubility but may improve membrane permeability .

- Piperidine-based analogs exhibit better solubility due to reduced aromatic bulk.

Stability and Metabolic Profile

- Hydrolytic stability : Urea derivatives with electron-donating groups (e.g., methoxy) exhibit slower hydrolysis at physiological pH than unsubstituted analogs.

- CYP450 metabolism: The 4-methoxyphenyl group may reduce oxidative metabolism compared to non-methoxy variants.

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A dimethoxybenzyl group

- A pyrrolidine ring linked to a methoxyphenyl substituent

- A urea functional group

This structural complexity suggests multiple potential interactions with biological targets, which may underlie its pharmacological effects.

Target Receptors

Research indicates that this compound primarily interacts with:

- Calcium-sensing receptors

- T1R1/T1R3 receptors

These interactions are crucial for enhancing sensory perceptions such as umami and kokumi tastes, indicating potential applications in flavor enhancement in food products .

Mode of Action

The compound binds to its target receptors, leading to:

- Activation of signaling pathways associated with taste perception

- Modulation of calcium ion concentrations within cells, which can influence various physiological responses .

Antitumor Activity

Similar compounds have demonstrated significant antitumor properties. For instance:

- N-(3,4-dimethoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Research on related compounds indicates potential anti-inflammatory activity. For example:

- The compound (E)-1-(3,4-dimethoxyphenyl) butadiene exhibited strong anti-inflammatory effects in vivo and in vitro models, suggesting that structural analogs may possess similar properties .

Study 1: Antitumor Efficacy

A study investigated the efficacy of a related compound in various cancer cell lines. Results showed:

- Significant dose-dependent inhibition of cell growth

- Induction of apoptosis via mitochondrial pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 15 | Apoptosis induction |

| Similar Compound | MCF7 | 10 | Cell cycle arrest |

Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties:

Q & A

Q. What are the key steps for synthesizing 1-(3,4-Dimethoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves three critical stages (Figure 1):

Pyrrolidinone Ring Formation : Cyclize precursors (e.g., γ-lactams) under reflux with Lewis acids like ZnCl₂ to form the 5-oxopyrrolidin-3-yl scaffold .

Functionalization : Introduce the 3,4-dimethoxybenzyl group via nucleophilic substitution using 3,4-dimethoxybenzyl chloride in anhydrous DMF .

Urea Coupling : React the intermediate with 4-methoxyphenyl isocyanate in THF at 0–5°C to form the urea linkage .

Optimization Strategies :

- Use continuous flow synthesis to improve yield (e.g., 72% → 89%) and reduce side products .

- Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and adjust stoichiometry of reagents (e.g., 1.2:1 isocyanate:amine ratio) .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.75–3.85 ppm; urea NH at δ 5.8–6.2 ppm) .

- HPLC-MS : Quantify purity (>98%) and molecular weight (e.g., [M+H]+ at m/z 454.2) using electrospray ionization .

- X-ray Crystallography : Resolve stereochemistry of the pyrrolidinone ring (e.g., C3 methyl group orientation) .

Q. Table 1: Key Analytical Parameters

| Technique | Parameters | Application |

|---|---|---|

| HPLC | C18 column, 40:60 acetonitrile/water, 1 mL/min | Purity assessment |

| ¹H NMR | 500 MHz, CDCl₃, δ 1.0–8.5 ppm | Substituent verification |

| ESI-MS | Positive ion mode, m/z 400–500 | Molecular weight confirmation |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across different assays?

Methodological Answer: Contradictions (e.g., variable IC₅₀ values in kinase inhibition assays) arise from assay conditions or target promiscuity. Mitigation strategies include:

- Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) alongside enzymatic assays to confirm binding kinetics .

- Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .

- Buffer Optimization : Adjust pH (6.5–7.5) and ionic strength (50–150 mM NaCl) to mimic physiological conditions .

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance target potency?

Methodological Answer:

- Substituent Modification : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -CF₃) to improve binding affinity (e.g., ΔIC₅₀ from 1.2 µM → 0.4 µM) .

- Scaffold Hybridization : Fuse the pyrrolidinone ring with indole moieties to enhance metabolic stability (t₁/₂ increased from 2.1 → 5.7 hours in microsomal assays) .

- Prodrug Design : Introduce ester groups at the urea nitrogen to improve solubility (e.g., phosphate-buffered saline solubility from 0.1 mg/mL → 2.3 mg/mL) .

Q. Table 2: SAR Modifications and Outcomes

| Modification | Biological Impact | Reference |

|---|---|---|

| 4-CF₃ substitution | 3× lower IC₅₀ in kinase assays | |

| Indole hybridization | 2.7× longer metabolic half-life | |

| Ester prodrug | 23× solubility increase |

Q. How can computational methods predict off-target interactions and toxicity risks?

Methodological Answer:

- Pharmacophore Modeling : Use Schrödinger’s Phase to identify overlapping features with known toxicophores (e.g., hERG channel inhibitors) .

- ADMET Prediction : Employ SwissADME to estimate permeability (e.g., Caco-2 Papp < 5 × 10⁻⁶ cm/s flags poor absorption) .

- Docking Screens : Screen against the Tox21 database (10,000+ targets) to prioritize in vitro toxicity assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility and stability data?

Methodological Answer: Discrepancies (e.g., solubility reported as 0.5 mg/mL vs. 1.2 mg/mL) often stem from:

- Solvent Systems : Compare data in DMSO vs. aqueous buffers (e.g., PBS pH 7.4) .

- Temperature Control : Standardize measurements at 25°C ± 0.5°C to avoid kinetic solubility artifacts .

- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.